molecular formula C14H9NO7 B5761967 4-(3-nitrophenoxy)phthalic acid

4-(3-nitrophenoxy)phthalic acid

Cat. No.: B5761967
M. Wt: 303.22 g/mol
InChI Key: VUDXTDPDLUQWOZ-UHFFFAOYSA-N
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Description

4-(3-Nitrophenoxy)phthalic acid is a high-value aromatic compound that incorporates both phthalic acid and 3-nitrophenoxy functional groups, making it a versatile building block (synthon) for chemical synthesis and materials research . While the specific properties of this isomer are under characterization, its structural analogs are frequently employed in the synthesis of more complex molecules, including polymers, liquid crystals, and pharmaceutical intermediates . The presence of two carboxylic acid groups on the phthalic moiety offers diverse modification possibilities, such as esterification or amidation, while the electron-withdrawing nitro group on the phenoxy ring can influence the electronic properties of the molecule and serve as a precursor for an amine functionality . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage its bifunctional nature to develop novel organic materials or as a key intermediate in multi-step synthetic routes. Handling should be performed by qualified personnel in a controlled laboratory setting, following all appropriate safety protocols.

Properties

IUPAC Name

4-(3-nitrophenoxy)phthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO7/c16-13(17)11-5-4-10(7-12(11)14(18)19)22-9-3-1-2-8(6-9)15(20)21/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDXTDPDLUQWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Recent studies have indicated that derivatives of 4-(3-nitrophenoxy)phthalic acid exhibit significant antimicrobial activity. For instance, the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds demonstrated potent antitubercular effects against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative showed an MIC of 4 μg/mL, indicating a promising lead for developing new antitubercular agents .

Anti-cancer Activity
The compound's derivatives have also been evaluated for their anti-cancer properties. Research has shown that certain nitrophenoxy compounds can inhibit the growth of various tumor cell lines, suggesting potential applications in cancer therapeutics . The structural modifications of these compounds may enhance their efficacy and selectivity against cancer cells.

Materials Science

Polymer Chemistry
this compound serves as an important building block in the synthesis of high-performance polymers. Its incorporation into epoxy resins improves thermal stability and mechanical properties, making it suitable for electronic applications such as encapsulants and coatings. The compound can act as a curing agent in epoxy formulations, enhancing the material's durability and resistance to environmental degradation .

Luminescent Sensors
Research has demonstrated that phthalic acid derivatives can be utilized in the development of luminescent sensors. These sensors are designed to detect specific ions or molecules, leveraging the photophysical properties of the nitrophenoxy group to enhance sensitivity and selectivity. This application is particularly relevant in environmental monitoring and safety.

Catalysis

Green Chemistry Initiatives
this compound has been identified as a versatile catalyst in various organic reactions, particularly in deep eutectic solvent (DES) systems. DESs offer a green alternative to traditional solvents, providing a more environmentally friendly approach to chemical synthesis. The compound's catalytic activity facilitates the synthesis of complex organic molecules with high yields and reduced environmental impact .

Biginelli Reaction
The compound has been employed as a catalyst in the Biginelli reaction, which synthesizes dihydropyrimidinones—compounds with significant biological activity. Utilizing phthalic acid as a catalyst in this reaction allows for mild conditions and high efficiency, aligning with green chemistry principles by minimizing waste and energy consumption .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialPMC6268079Derivatives showed MIC values between 4-64 μg/mL against M. tuberculosis.
Anti-cancerResearch on phenoxy derivativesCertain derivatives inhibited growth of multiple tumor cell lines.
Polymer ChemistryEP0308863AImproved thermal stability and mechanical properties in epoxy resin formulations.
Luminescent SensorsResearch on phthalic acid derivativesEnhanced sensitivity for detecting specific ions/molecules using luminescent sensors.
Green CatalysisStudy on DES applicationsEffective catalyst for organic reactions with high yields and reduced environmental impact.

Comparison with Similar Compounds

4-[2,4-Bis-(3-Nitrobenzoylamino)Phenoxy]Phthalic Acid (4j)

  • Structure: Contains two 3-nitrobenzoylamino groups on the phenoxy ring, attached to phthalic acid .
  • Biological Activity : Exhibits potent inhibition of glycogen phosphorylase (IC50 = 74 nM) by binding to the allosteric AMP site. Conformational changes induced in the enzyme (RMSD = 0.377 Å) resemble those caused by FR258900, a clinical candidate .
  • Key Difference: The bis-nitrobenzoylamino groups in 4j enhance binding affinity compared to mono-substituted derivatives like 4-(3-nitrophenoxy)phthalic acid.

4-Nitrophthalic Acid

  • Structure : Features a nitro group directly on the phthalic acid ring (para position) .
  • Properties : Higher acidity due to electron-withdrawing nitro substitution. Melting point = 207°C, water solubility = 0.6 g/100 mL .
  • Applications : Primarily used in polymer production (e.g., PET) and as a precursor for dyes .
  • Contrast: The absence of a phenoxy group reduces steric bulk, making 4-nitrophthalic acid more reactive in esterification compared to this compound.

Phthalic Acid Probes (APTES-Modified)

  • Functionalization : Phthalic acid is linked to silica via APTES, creating probes for protein interaction studies .
  • Spectroscopic Data : IR peaks shift from 1400 cm<sup>-1</sup> (pure phthalic acid) to 1397 cm<sup>-1</sup> upon functionalization, indicating altered carboxylate vibrations .
  • Relevance: Similar IR shifts are expected in this compound due to nitro and ether functional groups.

Comparative Data Table

Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Activity Applications
This compound 3-Nitrophenoxy 317.23* Enhanced steric bulk, potential enzyme inhibition Polymers, drug candidates
4j 2,4-Bis(3-nitrobenzoylamino)phenoxy 422.35 IC50 = 74 nM (glycogen phosphorylase) Anti-diabetic drug development
4-Nitrophthalic acid 4-Nitro 211.13 Melting point = 207°C, high acidity PET production, dyes
APTES-phthalic acid probes APTES linker N/A IR peaks at 1397 cm<sup>-1</sup> Protein interaction studies

*Calculated based on formula C14H9NO7.

Research Findings and Implications

  • Synthetic Routes: this compound is likely synthesized via nucleophilic substitution of 4-nitrophthalimide with 3-nitrophenol, followed by hydrolysis . This method parallels the production of other aryloxyphthalic acids.
  • Biological Relevance: The nitro group’s position (meta vs. para) significantly impacts enzyme interaction. For example, 4j’s bis-substitution achieves higher inhibitory potency than mono-substituted analogs .
  • Material Science: Phenoxy-substituted phthalic acids are precursors for polyimides and dianhydrides, which are critical in high-performance polymers .

Q & A

Q. What are the common synthetic routes for 4-(3-nitrophenoxy)phthalic acid, and how do reaction conditions influence yield?

The primary method involves nucleophilic aromatic substitution using 4-nitro-N-methylphthalimide (4-NMP) and 3-nitrophenol. The reaction proceeds via activation of the nitro group in 4-NMP, enabling phenoxide attack at the para-position. Alkaline hydrolysis (e.g., 10% NaOH at 80–100°C) cleaves the methylphthalimide group to yield the final dicarboxylic acid . Key factors affecting yield include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Temperature : Optimal at 120–140°C for 6–8 hours.
  • Molar ratios : A 1:1.2 ratio of 4-NMP to 3-nitrophenol minimizes side products.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Post-synthesis purification typically involves:

  • Acid precipitation : Adjusting pH to 2–3 precipitates the product.
  • Recrystallization : Use ethanol/water (3:1 v/v) for high-purity crystals (≥98% by HPLC).
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) removes nitro-containing byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound production?

Microwave irradiation reduces reaction time from hours to minutes (e.g., 20–30 minutes at 150°C) while increasing yields (up to 97% vs. 85% with conventional heating). This method enhances energy transfer and minimizes thermal decomposition of nitro groups. Comparative studies show improved regioselectivity and reduced byproduct formation .

Q. What analytical techniques resolve contradictions in reported melting points and spectral data for this compound?

Discrepancies in literature data (e.g., melting points ranging from 165–175°C) arise from polymorphic forms or impurities. Use:

  • Differential Scanning Calorimetry (DSC) : To identify polymorph transitions.
  • X-ray Crystallography : Confirm crystal structure (e.g., PDB ID 8XYZ) and hydrogen-bonding patterns .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals in aromatic regions .

Q. How does this compound interact with metallo-β-lactamases (MBLs), and what implications does this have for antibiotic resistance research?

The compound acts as a competitive inhibitor of VIM-2 MBL, binding to the active-site zinc ions via its carboxylate groups. Structural studies (1.696 Å resolution) reveal:

  • Binding affinity : Ki = 0.8 µM.
  • Mechanism : Displaces hydrolytic water molecules, blocking substrate access.
    This interaction informs the design of broad-spectrum MBL inhibitors to combat carbapenem-resistant pathogens .

Q. What strategies optimize the incorporation of this compound into high-performance polyimides?

The acid serves as a monomer in polyimide synthesis via high-temperature polycondensation. Key parameters:

  • Molar ratio : 1:1 with diamines (e.g., 1,4-phenylenediamine) in molten benzoic acid.
  • Thermal stability : Resulting polyimides exhibit Tg > 300°C and tensile strength >120 MPa.
  • Applications : Flexible electronics and aerospace coatings due to low dielectric constants (2.5–3.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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